3-bromo-N'-(2-cyanoethyl)benzohydrazide
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Overview
Description
3-bromo-N’-(2-cyanoethyl)benzohydrazide is an organic compound with the molecular formula C10H10BrN3O. It is a derivative of benzohydrazide, featuring a bromine atom at the third position of the benzene ring and a cyanoethyl group attached to the nitrogen atom of the hydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-(2-cyanoethyl)benzohydrazide typically involves the reaction of 3-bromobenzoyl chloride with N-(2-cyanoethyl)hydrazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-(2-cyanoethyl)benzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Condensation Reactions: Aldehydes or ketones, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Substituted benzohydrazides.
Reduction Reactions: Amino derivatives of benzohydrazide.
Condensation Reactions: Hydrazones.
Scientific Research Applications
3-bromo-N’-(2-cyanoethyl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N’-(2-cyanoethyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl group can act as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N’-(2-cyanoethyl)benzohydrazide: C10H10BrN3O
3-chloro-N’-(2-cyanoethyl)benzohydrazide: C10H10ClN3O
3-fluoro-N’-(2-cyanoethyl)benzohydrazide: C10H10FN3O
Uniqueness
3-bromo-N’-(2-cyanoethyl)benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s larger size and higher electronegativity compared to chlorine or fluorine can result in different chemical and physical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-bromo-N'-(2-cyanoethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-4-1-3-8(7-9)10(15)14-13-6-2-5-12/h1,3-4,7,13H,2,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQJPCRPCSCCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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